![molecular formula C5H9BO4 B12835314 [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid CAS No. 857284-85-6](/img/structure/B12835314.png)
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted butenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester with a methoxy-substituted butenone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluorobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluoropent-2-en-2-yl)boronic acid
Uniqueness
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is unique due to its methoxy-substituted butenone structure, which imparts specific reactivity and selectivity in chemical reactions. This compound’s ability to participate in the Suzuki-Miyaura coupling with high efficiency makes it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
857284-85-6 |
|---|---|
Fórmula molecular |
C5H9BO4 |
Peso molecular |
143.94 g/mol |
Nombre IUPAC |
[(Z)-1-methoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C5H9BO4/c1-3-4(6(8)9)5(7)10-2/h3,8-9H,1-2H3/b4-3+ |
Clave InChI |
AGYTXQQHPSGTEC-ONEGZZNKSA-N |
SMILES isomérico |
B(/C(=C/C)/C(=O)OC)(O)O |
SMILES canónico |
B(C(=CC)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


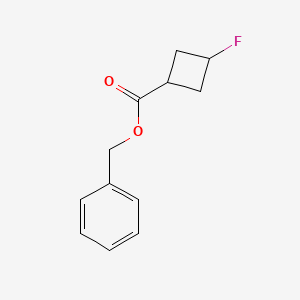
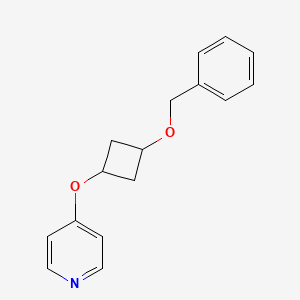
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
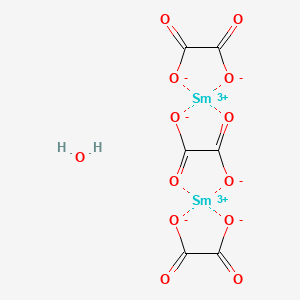

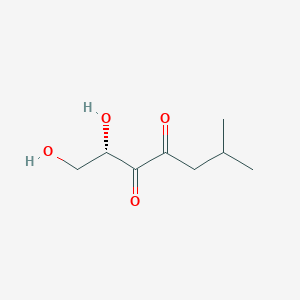
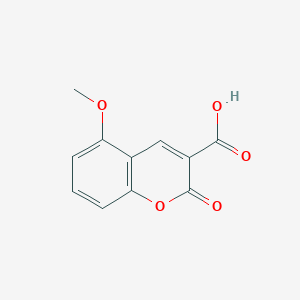
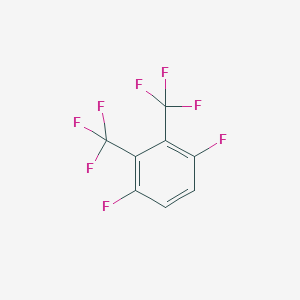
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

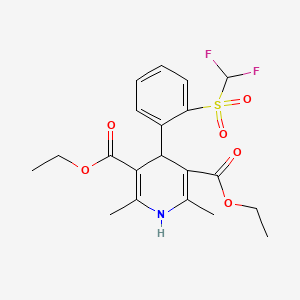
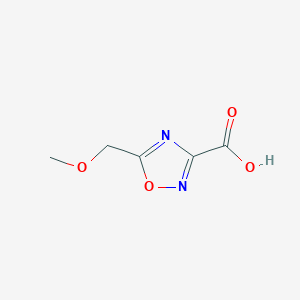
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
